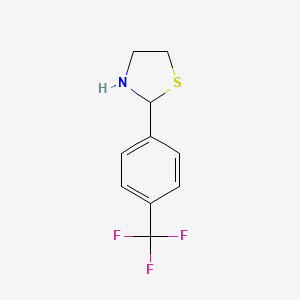

2-(4-(Trifluoromethyl)phenyl)thiazolidine

Description

BenchChem offers high-quality 2-(4-(Trifluoromethyl)phenyl)thiazolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(Trifluoromethyl)phenyl)thiazolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NS/c11-10(12,13)8-3-1-7(2-4-8)9-14-5-6-15-9/h1-4,9,14H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKHWMITZAALJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(4-(Trifluoromethyl)phenyl)thiazolidine chemical structure and properties

The following technical guide provides an in-depth analysis of 2-(4-(Trifluoromethyl)phenyl)thiazolidine , a fluorinated heterocyclic scaffold critical in medicinal chemistry for drug discovery programs targeting metabolic disorders, oncology, and antimicrobial resistance.

Document Type: Chemical Profile & Synthetic Guide Subject: Heterocyclic Scaffolds / Fluorinated Medicinal Chemistry CAS Registry Number: 937604-42-7

Executive Summary

2-(4-(Trifluoromethyl)phenyl)thiazolidine represents a "privileged scaffold" in modern drug design. It combines the pharmacophoric features of the thiazolidine ring (a saturated 5-membered ring containing sulfur and nitrogen) with a 4-trifluoromethylphenyl moiety.

The inclusion of the trifluoromethyl (-CF₃) group is a deliberate medicinal chemistry strategy. It enhances lipophilicity (facilitating membrane permeability), increases metabolic stability (by blocking oxidation at the para-position), and modulates the electronic properties of the aromatic ring, thereby influencing binding affinity to targets such as PPAR-γ (diabetes), bacterial DNA gyrase, and various kinase domains in oncology.

Chemical Identity & Physiochemical Properties[1][2][3][4]

This compound exists as a chiral molecule due to the asymmetric carbon at position 2 of the thiazolidine ring. In non-stereoselective synthesis, it is obtained as a racemic mixture.

Table 1: Chemical Specifications

| Property | Data |

| IUPAC Name | 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine |

| Common Name | 4-CF3-Phenylthiazolidine |

| CAS Number | 937604-42-7 |

| Molecular Formula | C₁₀H₁₀F₃NS |

| Molecular Weight | 233.25 g/mol |

| SMILES | FC(F)(F)C1=CC=C(C2NCCS2)C=C1 |

| Physical State | Viscous oil or low-melting solid (dependent on purity/salt form) |

| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in Water |

Table 2: Predicted Physiochemical Parameters (ADME Focus)

| Parameter | Value (Est.) | Significance |

| LogP (Lipophilicity) | 2.8 – 3.2 | Moderate lipophilicity; ideal for oral bioavailability (Lipinski compliant). |

| Topological Polar Surface Area (TPSA) | ~35 Ų | Indicates excellent blood-brain barrier (BBB) penetration potential. |

| H-Bond Donors | 1 (NH) | Critical for hydrogen bonding with receptor pockets. |

| H-Bond Acceptors | 2 (N, S) | Facilitates chelation and receptor interaction. |

| pKa (Conjugate Acid) | ~6.5 | The secondary amine is moderately basic, allowing for salt formation (e.g., HCl). |

Synthetic Pathway & Mechanism[8]

The synthesis of 2-substituted thiazolidines typically proceeds via a condensation-cyclization reaction between an aldehyde and a 1,2-aminothiol. This is a thermodynamic equilibrium reaction that favors ring closure.

Reaction Logic[8][9]

-

Reactants: 4-(Trifluoromethyl)benzaldehyde + Cysteamine (2-aminoethanethiol).

-

Intermediate: Formation of a hemithioaminal (unstable).

-

Cyclization: Intramolecular nucleophilic attack of the amine onto the hemiacetal carbon, followed by dehydration (loss of water).

Visualization: Synthetic Workflow

The following diagram illustrates the reaction pathway and the critical equilibrium steps.

Figure 1: Step-wise condensation mechanism for the formation of the thiazolidine ring. Note the reversibility of the reaction under acidic aqueous conditions.

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of 2-(4-(trifluoromethyl)phenyl)thiazolidine (Scale: 10 mmol). Safety: Work in a fume hood. Cysteamine has a potent, disagreeable odor.

Materials

-

4-(Trifluoromethyl)benzaldehyde (1.74 g, 10 mmol)

-

Cysteamine hydrochloride (1.14 g, 10 mmol)

-

Triethylamine (Et₃N) (1.5 mL, to neutralize HCl salt)

-

Ethanol (Absolute, 30 mL)

-

Magnesium Sulfate (MgSO₄) or Molecular Sieves (3Å)

Procedure

-

Preparation: Dissolve cysteamine HCl in Ethanol (15 mL). Add Triethylamine dropwise while stirring to liberate the free base. A white precipitate (Et₃N·HCl) may form; filter if excessive, otherwise proceed.

-

Addition: Dissolve 4-(trifluoromethyl)benzaldehyde in Ethanol (15 mL). Add this solution slowly to the cysteamine solution at room temperature.

-

Reaction: Stir the mixture at Reflux (78°C) for 4–6 hours.

-

Note: The addition of a dehydrating agent (MgSO₄) or using a Dean-Stark trap (if using Toluene) drives the equilibrium toward the product.

-

-

Monitoring: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The aldehyde spot should disappear.

-

Work-up:

-

Evaporate the solvent under reduced pressure.

-

Redissolve the residue in Dichloromethane (DCM).

-

Wash with Water (2 x 20 mL) and Brine (1 x 20 mL) to remove unreacted amine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification: Concentrate in vacuo. If the product is an oil, it can be crystallized as an HCl salt by treating with ethereal HCl, or purified via flash column chromatography (Silica gel).

Characterization Criteria (Expected)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.60–7.50 (m, 4H, Aromatic protons).

-

δ 5.60 (s, 1H, CH -Ar, methine proton at C2).

-

δ 3.80–3.00 (m, 4H, Thiazolidine ring -CH ₂-CH ₂-).

-

δ 2.10 (br s, 1H, NH ).

-

Pharmacological Potential & SAR[4][8][10]

The 2-(4-(trifluoromethyl)phenyl)thiazolidine structure is rarely a final drug but rather a core pharmacophore . Its biological activity is dictated by the substituents on the Nitrogen (N3) and the specific placement of the CF₃ group.

Structure-Activity Relationship (SAR) Logic[4][10]

-

The CF₃ Group (Para-position):

-

Metabolic Blockade: Prevents CYP450-mediated hydroxylation at the para-position, significantly extending the half-life (

) compared to the unsubstituted phenyl analog. -

Lipophilicity: Increases

by ~1.2 units vs. hydrogen, enhancing passive transport across the blood-brain barrier.

-

-

The Thiazolidine Ring:

-

N-Alkylation Site: The secondary amine is a versatile handle for attaching complex side chains (e.g., to create thiazolidinones or glitazone-like structures).

-

Redox Activity: Thiazolidines can act as antioxidants or prodrugs that open to release thiols under oxidative stress.

-

Biological Applications[3][4][6][8][9][11][12][13][14][15][16]

-

Anticancer Agents: Derivatives substituted at the N3 position have shown cytotoxicity against MCF-7 (breast) and HCT-116 (colon) cancer lines by inducing apoptosis.

-

Antimicrobial: The ring system mimics parts of the penicillin structure. 2-Arylthiazolidines disrupt bacterial cell wall synthesis or membrane integrity in S. aureus.

-

Neuroprotection: Due to high BBB permeability, these derivatives are explored as anticonvulsants (sodium channel blockers).

References

-

National Institutes of Health (PMC). (2025). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. Retrieved from [Link]

-

ACS Omega. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Retrieved from [Link]

-

MDPI. (2024). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Retrieved from [Link]

Introduction: The Scientific Merit of 2-(4-(Trifluoromethyl)phenyl)thiazolidine

An In-Depth Technical Guide to 2-(4-(Trifluoromethyl)phenyl)thiazolidine (CAS 937604-42-7) for Advanced Research and Development

This guide provides a comprehensive technical overview of 2-(4-(Trifluoromethyl)phenyl)thiazolidine, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Intended for researchers, chemists, and drug development professionals, this document delves into the essential technical considerations for sourcing, characterizing, and utilizing this compound in a research setting. We will explore its synthesis, analytical validation, and potential applications, grounded in established scientific principles.

The thiazolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The incorporation of a 4-(trifluoromethyl)phenyl substituent is a strategic design element. The trifluoromethyl group often enhances metabolic stability, binding affinity, and lipophilicity of a molecule, properties that are highly desirable in drug candidates.[3] Consequently, 2-(4-(Trifluoromethyl)phenyl)thiazolidine serves as a valuable starting material for the synthesis of novel therapeutic agents.

While this specific molecule is primarily a research chemical, the broader class of thiazolidine derivatives has demonstrated a wide array of pharmacological activities, including anticancer, antidiabetic, and antimicrobial properties.[4][5] This positions CAS 937604-42-7 as a key intermediate for exploring new chemical entities with potential therapeutic value.

Supplier Landscape and Qualification

For any research endeavor, the quality of starting materials is paramount. The following is a representative supplier for 2-(4-(Trifluoromethyl)phenyl)thiazolidine:

-

BLDpharm: This supplier lists the compound with CAS number 937604-42-7 and indicates the availability of technical documentation such as NMR, HPLC, and LC-MS.

Table 1: Key Specifications of 2-(4-(Trifluoromethyl)phenyl)thiazolidine

| Parameter | Value | Source |

| CAS Number | 937604-42-7 | |

| Molecular Formula | C₁₀H₁₀F₃NS | |

| Molecular Weight | 233.25 | |

| Storage | Sealed in dry, 2-8°C |

A Rigorous Supplier Qualification Workflow

A robust supplier qualification process is essential to ensure the identity and purity of the starting material. The following workflow is recommended:

Caption: A workflow for qualifying suppliers of critical research chemicals.

Synthetic Pathway: A Plausible Approach

Proposed Synthesis of 2-(4-(Trifluoromethyl)phenyl)thiazolidine

This protocol is based on established methodologies for similar compounds.

Reaction Scheme:

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(trifluoromethyl)benzaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Addition of Cysteamine: To this solution, add cysteamine hydrochloride (1 equivalent) followed by a base, such as triethylamine or sodium bicarbonate (1 equivalent), to liberate the free amine.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane.

-

Work-up: Upon completion, the solvent is typically removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the final product.

Analytical Validation: Ensuring Identity and Purity

A multi-technique approach is necessary for the comprehensive characterization of 2-(4-(Trifluoromethyl)phenyl)thiazolidine.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC is a standard method for determining the purity of organic compounds.[1]

Table 2: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) |

| Gradient | A suitable gradient, for example, 30-90% acetonitrile over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25°C |

Protocol for HPLC Analysis:

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of around 0.1 mg/mL with the mobile phase.

-

Injection: Inject a suitable volume (e.g., 10 µL) of the sample solution onto the HPLC system.

-

Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are indispensable for confirming the chemical structure of the synthesized compound.

Expected ¹H NMR Spectral Data (in CDCl₃):

-

Aromatic Protons: Two doublets in the aromatic region (approximately 7.5-7.7 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Thiazolidine Protons: A multiplet for the CH proton at the 2-position of the thiazolidine ring (likely around 5.5-5.8 ppm). Two multiplets for the two CH₂ groups of the thiazolidine ring (in the range of 3.0-3.5 ppm).

-

NH Proton: A broad singlet for the NH proton, the chemical shift of which can be variable.

Expected ¹³C NMR Spectral Data (in CDCl₃):

-

Aromatic Carbons: Signals corresponding to the carbons of the trifluoromethylphenyl group. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.

-

Thiazolidine Carbons: Signals for the three carbons of the thiazolidine ring.

-

CF₃ Carbon: A quartet for the trifluoromethyl carbon.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound. For 2-(4-(Trifluoromethyl)phenyl)thiazolidine (C₁₀H₁₀F₃NS), the expected monoisotopic mass is approximately 233.05 g/mol . Electrospray ionization (ESI) in positive mode would likely show a protonated molecular ion [M+H]⁺ at m/z 234.06.

Potential Applications in Research and Drug Discovery

The true value of 2-(4-(Trifluoromethyl)phenyl)thiazolidine lies in its potential as a building block for more complex molecules with therapeutic applications.

-

Anticancer Drug Discovery: Thiazolidine derivatives have been investigated as anticancer agents.[5] This compound can be used as a starting point to synthesize novel molecules for screening against various cancer cell lines.

-

Antimicrobial Research: The thiazolidine nucleus is present in some antimicrobial agents.[4] Derivatives of this compound could be synthesized and tested for activity against a range of bacterial and fungal pathogens.

-

Metabolic Diseases: Thiazolidinediones are a class of drugs used to treat type 2 diabetes. While this compound is not a thiazolidinedione, its structural similarity makes it an interesting scaffold for the development of new agents targeting metabolic pathways.

Safety and Handling

As with any research chemical, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended by the supplier (2-8°C).

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2-(4-(Trifluoromethyl)phenyl)thiazolidine (CAS 937604-42-7) is a valuable chemical intermediate for researchers in medicinal chemistry and drug discovery. Its utility stems from the combination of the biologically significant thiazolidine core and the pharmacokinetically favorable trifluoromethylphenyl group. A thorough understanding of its sourcing, synthesis, and analytical characterization is crucial for its effective application in research. This guide provides a foundational framework for scientists working with this and similar compounds, emphasizing the importance of rigorous quality control and a deep understanding of the underlying chemistry.

References

- Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evalu

- Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Molecules. 2024.

- Synthesis, characterization and evaluation of in vitro anticancer potential of novel fluorinated 5-benzylidene-3-ethyl-2-(2-methyl. Journal of Chemical and Pharmaceutical Sciences. 2022.

- Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. Research Journal of Pharmacy and Technology. 2024.

- Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. MDPI. 2024.

-

Thermo Fisher Scientific. 2-Thioxo-3-[3-(trifluoromethyl)phenyl]-4-thiazolidinone, 95%. [Link]

- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. 2003.

- Optimized Synthesis and Characterization of Thiazolidine-2, 4-Dione for Pharmaceutical Application.

- Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Scientific Reports. 2023.

- Purity Analysis of 2-Trifluoromethyl-terephthalonitrile by High-Performance Liquid Chromatography: A Technical Guide. Benchchem. 2025.

- HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization.

- Design, Molecular Docking, Synthesis, Anticancer and Anti-Hyperglycemic Assessments of Thiazolidine-2,4-diones Bearing Sulfonylthiourea Moieties as Potent VEGFR-2 Inhibitors and PPARγ Agonists. MDPI. 2022.

- CN104230915A - Thiazolidinedione-containing phenylpiperazine derivatives as well as preparation method and applications of thiazolidinedione-containing phenylpiperazine derivatives.

- Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors. RSC Publishing. 2022.

- 2-(3-(Trifluoromethyl)phenyl)thiazolidine | 1193224-84-8. Benchchem.

- Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. 2020.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Thioxo-3-[3-(trifluoromethyl)phenyl]-4-thiazolidinone, 95% 250 mg | Request for Quote [thermofisher.com]

- 3. sciensage.info [sciensage.info]

- 4. Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 937604-42-7|2-(4-(Trifluoromethyl)phenyl)thiazolidine|BLDPharm [bldpharm.com]

Introduction: The Strategic Intersection of Thiazolidine Scaffolds and Fluorine Chemistry

An In-Depth Technical Guide to the Metabolic Stability of Fluorinated Thiazolidine Compounds

In the landscape of modern drug discovery, the thiazolidine heterocycle represents a "privileged scaffold," a molecular framework that has given rise to a multitude of pharmacologically active agents.[1][2][3] From the pioneering anti-diabetic thiazolidinediones (TZDs) like Pioglitazone to novel agents in oncology and infectious disease, this five-membered ring is a cornerstone of medicinal chemistry.[4][5] However, like any therapeutic candidate, the journey from a potent "hit" to a clinically viable drug is fraught with pharmacokinetic challenges, chief among them being metabolic stability.[6] The rate and manner in which a compound is broken down by the body's enzymatic machinery dictates its half-life, bioavailability, and potential for toxic metabolite formation.[7]

This guide delves into a powerful and widely adopted strategy to enhance the metabolic robustness of thiazolidine-based compounds: selective fluorination. The introduction of fluorine, the most electronegative element, into a molecular scaffold can profoundly alter its physicochemical and pharmacological properties.[8][9] This is not merely due to the strength of the carbon-fluorine (C-F) bond, but rather a complex interplay of electronic and steric effects that can shield metabolically vulnerable positions from enzymatic attack.[10][11] As researchers and drug development professionals, understanding the causality behind these improvements is paramount for rational drug design. This document provides a field-proven perspective on the principles, experimental evaluation, and strategic application of fluorination to optimize the metabolic profile of thiazolidine-containing drug candidates.

Pillar 1: Mechanistic Rationale for Fluorination in Enhancing Metabolic Stability

The decision to incorporate fluorine is a strategic one, aimed at blocking known metabolic "soft spots." The primary mechanism of metabolic degradation for many xenobiotics is oxidation, catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes located predominantly in the liver.[7][12]

Blocking Metabolic Hot Spots: The substitution of a hydrogen atom with fluorine at a site susceptible to CYP450-mediated oxidation can effectively halt or slow down metabolism at that position.[8][13] This is because the C-F bond is significantly stronger and less polarizable than a carbon-hydrogen (C-H) bond, making it resistant to the hydrogen atom abstraction or direct oxidation mechanisms employed by CYP enzymes.[10]

Electronic Modulation: Beyond simple steric blocking, fluorine's powerful electron-withdrawing nature can deactivate adjacent or even distal sites to metabolic attack.[8][11] This inductive effect can alter the electron density of the entire molecule, making it a poorer substrate for metabolizing enzymes. This modulation can also influence the pKa of nearby functional groups, which can in turn affect solubility, membrane permeability, and binding affinity to the target protein.[8][14]

Logical Framework: The Fluorination Strategy

The following diagram illustrates the logical process by which fluorination is employed to address metabolic liabilities.

Caption: A logical workflow for employing fluorination to improve drug-like properties.

Pillar 2: Common Metabolic Pathways of the Thiazolidine Scaffold

To effectively apply a fluorination strategy, one must first understand the inherent metabolic vulnerabilities of the thiazolidine ring and its common derivatives, such as the thiazolidinediones (TZDs). While the overall metabolic profile is highly dependent on the specific substituents, some general pathways have been identified.

Systematic studies have suggested that the thiazolidine scaffold, particularly derivatives like rhodanines and 5-benzylidene thiohydantoins, can be recognized by P450 enzymes.[15] Key metabolic transformations can include:

-

Oxidation of the Sulfur Atom: The endocyclic sulfur is a potential site for oxidation to the corresponding sulfoxide or sulfone.

-

Ring Cleavage: Enzymatic hydrolysis or oxidation can lead to the opening of the thiazolidine ring.

-

Oxidation of Substituents: Aromatic or alkyl groups attached to the nitrogen at position 3 or the carbon at position 5 are often primary sites of hydroxylation. For instance, the C-5 position is a frequently modified structural site in the development of TZD derivatives.[2]

-

N-Dealkylation: If an alkyl group is present on the ring nitrogen, its removal is a common metabolic route.

A study on various five-membered multiheterocyclic compounds found that 5-substituted rhodanines exhibited short half-lives in human liver microsomes, suggesting the endocyclic sulfur and substituents at the C5 position can be key recognition motifs for CYP450 metabolism.[15] Fluorinating these "hot spots" is therefore a primary objective.

Potential Metabolic Sites on a Generic Thiazolidine Scaffold

This diagram highlights potential sites of metabolic attack that can be shielded by fluorination.

Caption: Potential metabolic "hot spots" on a generalized thiazolidine structure.

Pillar 3: Experimental Design for Assessing Metabolic Stability

Theoretical knowledge must be validated by robust experimental data. The cornerstone of early-stage drug metabolism and pharmacokinetics (DMPK) is the in vitro assessment of metabolic stability.[6] These assays provide critical data, such as the compound's half-life (t½) and intrinsic clearance (CLint), which help predict its in vivo behavior.[6][16]

The most common systems used are subcellular liver fractions (microsomes, S9) or intact hepatocytes, as the liver is the primary site of drug metabolism.[12][17]

-

Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly CYP450s. They are cost-effective and ideal for initial screening of oxidative metabolism.[12]

-

Liver S9 Fraction: This fraction contains both microsomes and the cytosolic components of liver cells, allowing for the study of both Phase I (e.g., CYP450) and Phase II (e.g., UGT, SULT) metabolism.[7]

-

Hepatocytes: As intact liver cells, hepatocytes contain the full complement of metabolic enzymes and cofactors, as well as transporters, offering the most physiologically relevant in vitro model, often considered the "gold standard."[12]

Quantitative Comparison: The Impact of Fluorination

The following table presents representative data illustrating the typical improvement in metabolic stability observed when a metabolically liable position on a thiazolidine compound is fluorinated.

| Compound | Structure (Modification) | Metabolic Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Interpretation |

| Thiazolidine-Parent | R = -CH₃ | 15 | 46.2 | High Clearance, Low Stability |

| Thiazolidine-Fluoro | R = -CF₃ | > 120 | < 5.8 | Low Clearance, High Stability |

Note: Data are representative and intended for illustrative purposes. Actual values are compound-specific. A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[13]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol provides a self-validating system for determining the metabolic half-life and intrinsic clearance of a test compound.

Objective: To quantify the rate of disappearance of a fluorinated thiazolidine compound when incubated with liver microsomes.

Materials:

-

Test Compound (TC) stock solution (e.g., 10 mM in DMSO)

-

Pooled Liver Microsomes (e.g., Human, Rat; stored at -80°C)

-

0.5 M Phosphate Buffer (pH 7.4)

-

NADPH Regenerating System (NRS) Solution A (e.g., containing NADP+, glucose-6-phosphate)

-

NRS Solution B (containing glucose-6-phosphate dehydrogenase)

-

Positive Control Compound (e.g., Testosterone, a known CYP3A4 substrate)

-

Acetonitrile (ACN) with Internal Standard (IS) for reaction quenching and sample analysis

-

96-well incubation plate and collection plate

-

Multichannel pipette, incubator/shaker (37°C)

Procedure:

-

Reagent Preparation:

-

Thaw liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in cold phosphate buffer. Keep on ice.

-

Prepare the complete NRS solution by mixing Solutions A and B according to the manufacturer's protocol.

-

Prepare the final Test Compound working solution by diluting the stock solution in buffer to achieve a final incubation concentration of 1 µM.

-

-

Incubation Setup:

-

Add the microsomal solution to the wells of the 96-well plate.

-

Pre-warm the plate at 37°C for 5-10 minutes.

-

To initiate the metabolic reaction, add the complete NRS solution to all wells except the 'Time 0' and 'No Cofactor' controls.

-

Immediately add the Test Compound working solution to all wells. The final incubation volume is typically 200 µL.

-

-

Time-Course Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a collection plate containing cold ACN with Internal Standard.[17] The 'Time 0' sample is quenched immediately after adding the test compound.

-

The ratio of ACN to sample is typically 3:1 (v/v) to ensure complete protein precipitation and enzyme inactivation.

-

-

Sample Processing and Analysis:

-

Seal the collection plate, vortex thoroughly, and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining percentage of the parent test compound at each time point relative to the Time 0 sample.[16]

-

-

Data Analysis:

-

Plot the natural logarithm (ln) of the percent remaining of the test compound versus time.

-

The slope of the linear regression of this plot is the elimination rate constant (k).

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[17]

-

Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) .[17]

-

Workflow: Microsomal Stability Assay

The following diagram outlines the key steps in the experimental workflow.

Caption: A generalized workflow for an in vitro microsomal stability assay.

Conclusion and Forward Outlook

The strategic incorporation of fluorine into thiazolidine-based scaffolds is a validated and highly effective strategy for overcoming metabolic liabilities. By understanding the inherent metabolic pathways of the thiazolidine ring and leveraging fluorine's unique ability to block oxidative attack, medicinal chemists can rationally design compounds with significantly improved pharmacokinetic profiles. The robust and scalable in vitro assays detailed in this guide provide the necessary tools to empirically validate these design strategies, enabling a data-driven approach to lead optimization. As the complexity of drug targets increases, the ability to fine-tune DMPK properties through techniques like fluorination will remain an indispensable skill for researchers, scientists, and drug development professionals dedicated to creating safer and more effective medicines.

References

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). International Journal of Pharmacy and Pharmaceutical Science. Available at: [Link]

-

Bohl, C. R., & Gabba, M. (2008, October 4). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Available at: [Link]

-

Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Available at: [Link]

-

Bhattarai, P., Trombley, T., & Altman, R. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

-

Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Available at: [Link]

-

St-Gallay, S. A., et al. (2015, September 24). Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles. ACS Publications. Available at: [Link]

-

Isanbor, C., & O'Hagan, D. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Luh, T.-Y., & Lin, C.-H. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. Available at: [Link]

-

ResearchGate. (n.d.). The proposed mechanism for TZD ring metabolism. Available at: [Link]

-

Kumar, R., et al. (2023, July 11). The Therapeutic Journey of Heterocyclic Compound 2, 4- Thiazolidinediones as A Versatile Pharmacophore: An Insight into. Juniper Publishers. Available at: [Link]

-

ResearchGate. (n.d.). One-pot cascade synthesis of fluorinated thiazolidine-, thiazoline- and thiazole-5-carboxylic acid esters from N-monosubstituted perfluoroalkanethioamides. Available at: [Link]

-

Wikipedia. (n.d.). Thiazolidine. Available at: [Link]

-

Australian Journal of Chemistry. (2024, August 19). Novel fluorinated thiazolidin-4-one derivatives: synthesis and anti-cancer potential against HepG2 and HCT116 cell lines. Available at: [Link]

-

ResearchGate. (2024, August 19). Novel fluorinated thiazolidin-4-one derivatives: synthesis and anti-cancer potential against HepG2 and HCT116 cell lines. Available at: [Link]

-

MDPI. (2023, February 3). Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. Available at: [Link]

-

ATSDR. (n.d.). ANALYTICAL METHODS. Available at: [Link]

-

PubMed. (n.d.). Evaluation of analytical methods for fluorine in biological and related materials. Available at: [Link]

-

Journal of Pharmaceutical Science and Technology. (n.d.). Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Available at: [Link]

-

PMC. (n.d.). The metabolic syndrome, thiazolidinediones, and implications for intersection of chronic and inflammatory disease. Available at: [Link]

-

E3S Web of Conferences. (2024). Thiazolidine derivatives and their pharmacological actions. Available at: [Link]

-

PMC. (2023, February 17). Bioanalytical Validated Spectrofluorimetric Method for the Determination of Prucalopride succinate in Human Urine Samples and Its Greenness Evaluation. Available at: [Link]

-

NIH. (2023, February 20). Thiazolidinediones. StatPearls. Available at: [Link]

-

RSC Publishing. (n.d.). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. Available at: [Link]

-

An Update on the Current and Emerging Use of Thiazolidinediones for Type 2 Diabetes. (2022, October 17). Available at: [Link]

-

THIAZOLIDINEDIONES AND LIVER TOXICITY. (n.d.). ORBi. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Thiazolidine - Wikipedia [en.wikipedia.org]

- 5. Thiazolidinediones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. nuvisan.com [nuvisan.com]

- 17. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

Methodological & Application

Synthesis of 2-(4-(Trifluoromethyl)phenyl)thiazolidine: An Application Note and Detailed Protocol

Abstract

This comprehensive guide details the synthesis, purification, and characterization of 2-(4-(trifluoromethyl)phenyl)thiazolidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The established and efficient one-pot condensation reaction between 4-(trifluoromethyl)benzaldehyde and cysteamine hydrochloride is presented with an in-depth, step-by-step protocol suitable for researchers in organic synthesis and pharmaceutical sciences. This document provides the scientific rationale behind the procedural steps, safety considerations for all reagents, and expected analytical data for the final product, ensuring a reproducible and reliable synthesis.

Introduction: The Significance of Trifluoromethylphenyl-Substituted Thiazolidines

Thiazolidine derivatives are a prominent class of sulfur and nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous biologically active molecules.[1][2] The incorporation of a trifluoromethylphenyl group is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] The trifluoromethyl group, with its strong electron-withdrawing nature, can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound.[3] Consequently, 2-(4-(trifluoromethyl)phenyl)thiazolidine serves as a valuable building block for the synthesis of novel therapeutic agents, with potential applications as anticancer and antimicrobial agents.[5][6]

The synthesis described herein is a classic example of thiazolidine formation through the condensation of an aldehyde with a β-aminothiol.[7][8] This reaction is known for its efficiency and relatively mild conditions, making it an accessible method for the preparation of a wide array of 2-substituted thiazolidines.

Reaction Mechanism and Scientific Rationale

The formation of 2-(4-(trifluoromethyl)phenyl)thiazolidine proceeds via a well-established two-step mechanism:

-

Schiff Base Formation: The reaction initiates with the nucleophilic attack of the primary amine of cysteamine on the electrophilic carbonyl carbon of 4-(trifluoromethyl)benzaldehyde. This is followed by dehydration to form a protonated Schiff base (iminium ion) intermediate. Protic solvents can facilitate the removal of the water molecule, driving the reaction forward.[7][8]

-

Intramolecular Cyclization: The thiol group of the cysteamine moiety then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the iminium ion. This ring-closing step results in the formation of the stable five-membered thiazolidine ring.[9]

The use of cysteamine hydrochloride requires a base to neutralize the hydrochloride salt and free the amine for the initial nucleophilic attack. In many protocols, the reaction is self-catalyzed or proceeds efficiently without the need for an additional strong acid or base, particularly when heated in a protic solvent.

Detailed Experimental Protocol

This protocol outlines the synthesis of 2-(4-(trifluoromethyl)phenyl)thiazolidine on a laboratory scale.

Reagent and Equipment Checklist

| Reagent/Equipment | Purpose |

| 4-(Trifluoromethyl)benzaldehyde | Starting Material (Aldehyde) |

| Cysteamine hydrochloride | Starting Material (β-aminothiol) |

| Ethanol (Absolute) | Reaction Solvent |

| Sodium bicarbonate | Base (for neutralization) |

| Deionized Water | Work-up |

| Dichloromethane | Extraction Solvent |

| Anhydrous Magnesium Sulfate | Drying Agent |

| Round-bottom flask (100 mL) | Reaction Vessel |

| Reflux condenser | To prevent solvent loss |

| Magnetic stirrer and stir bar | For homogenous mixing |

| Heating mantle | For controlled heating |

| Separatory funnel (250 mL) | For liquid-liquid extraction |

| Rotary evaporator | For solvent removal |

| Thin-Layer Chromatography (TLC) | To monitor reaction progress |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.14 g (10 mmol) of cysteamine hydrochloride in 20 mL of absolute ethanol.

-

Neutralization: To the stirred solution, add 0.84 g (10 mmol) of sodium bicarbonate. Stir the suspension for 15 minutes at room temperature to neutralize the hydrochloride and liberate the free cysteamine base.

-

Addition of Aldehyde: Add 1.74 g (10 mmol) of 4-(trifluoromethyl)benzaldehyde to the reaction mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.

-

Reaction Monitoring: Allow the reaction to proceed under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:4). The disappearance of the starting aldehyde spot indicates the completion of the reaction.

-

Cooling and Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Remove the ethanol using a rotary evaporator.

-

Work-up and Extraction: To the resulting residue, add 50 mL of deionized water and 50 mL of dichloromethane. Transfer the mixture to a separatory funnel. Shake the funnel vigorously and allow the layers to separate.

-

Separation: Collect the bottom organic layer (dichloromethane). Extract the aqueous layer two more times with 25 mL portions of dichloromethane.

-

Drying and Filtration: Combine all the organic extracts and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

-

Final Product Isolation: Remove the dichloromethane from the filtrate using a rotary evaporator to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Reaction Workflow Diagram

Caption: Workflow for the synthesis of 2-(4-(Trifluoromethyl)phenyl)thiazolidine.

Safety and Handling Precautions

-

4-(Trifluoromethyl)benzaldehyde: Causes skin and serious eye irritation.[10][11] Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Cysteamine hydrochloride: May cause an allergic skin reaction and respiratory irritation.[12][13] Avoid inhalation of dust. Use in a well-ventilated area and wear appropriate PPE.

-

Dichloromethane: Is a volatile and potentially carcinogenic solvent. All handling should be performed in a chemical fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Characterization of 2-(4-(Trifluoromethyl)phenyl)thiazolidine

The structure of the synthesized compound should be confirmed using standard analytical techniques.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₀H₁₀F₃NS |

| Molecular Weight | 233.25 g/mol |

| Appearance | Off-white to pale yellow solid or oil |

| Melting Point | Not readily available, determination recommended |

Spectroscopic Data (Predicted)

-

¹H NMR (in CDCl₃):

-

Aromatic Protons: Signals in the range of δ 7.5-7.7 ppm (multiplet, 4H) corresponding to the protons on the trifluoromethyl-substituted phenyl ring.

-

CH Proton (C2): A singlet or a triplet (depending on coupling with adjacent protons) around δ 5.5-5.8 ppm (1H).

-

CH₂ Protons (C4 & C5): Two multiplets or triplets in the range of δ 3.0-3.5 ppm (4H) corresponding to the methylene protons of the thiazolidine ring.

-

NH Proton: A broad singlet around δ 1.8-2.5 ppm (1H), which may be exchangeable with D₂O.

-

-

¹³C NMR (in CDCl₃):

-

Aromatic Carbons: Signals between δ 120-150 ppm. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

CF₃ Carbon: A quartet around δ 124 ppm.

-

CH Carbon (C2): A signal around δ 65-70 ppm.

-

CH₂ Carbons (C4 & C5): Signals in the range of δ 30-50 ppm.

-

-

FT-IR (KBr, cm⁻¹):

-

N-H Stretch: A broad absorption band around 3200-3300 cm⁻¹.[14][15]

-

C-H Stretch (Aromatic): Peaks around 3050-3100 cm⁻¹.[14]

-

C-H Stretch (Aliphatic): Peaks around 2850-2950 cm⁻¹.[14]

-

C=C Stretch (Aromatic): Absorptions in the 1600-1620 cm⁻¹ and 1450-1500 cm⁻¹ regions.

-

C-F Stretch: Strong absorption bands in the 1100-1350 cm⁻¹ region.

-

C-S Stretch: A weaker absorption around 600-700 cm⁻¹.[15]

-

Structural Confirmation Workflow

Caption: Logical flow of spectroscopic data interpretation for structural elucidation.

Conclusion

The synthesis of 2-(4-(trifluoromethyl)phenyl)thiazolidine via the condensation of 4-(trifluoromethyl)benzaldehyde and cysteamine hydrochloride is a robust and straightforward method for obtaining this valuable synthetic intermediate. The protocol provided, along with the safety guidelines and expected characterization data, offers a comprehensive resource for researchers. The successful synthesis and characterization of this compound will enable further exploration of its potential applications in the development of novel therapeutic agents.

References

- Al-Hadidi, K. A., Al-Ayed, A. S., & Al-Zoubi, R. M. (2022). Synthesis, characterization, and biological evaluation of new thiazolidine derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(1), 1-12.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Aryl Thiazolidine-4-Carboxylic Acids.

- Pinheiro, D. S., Junior, E. N. S., & de Oliveira, A. C. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. MedCrave Online Journal of Chemistry, 1(4), 122-125.

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

- Santa Cruz Biotechnology, Inc. (n.d.). 4-(Trifluoromethyl)

- Journal of Biomedicine and Biochemistry. (2025). Synthesis of Thiazolidine Derivatives from Schiff bases and study their as Antibacterial Effect.

- Carl ROTH GmbH + Co. KG. (n.d.).

- AK Scientific, Inc. (n.d.).

- Patel, H., et al. (2019). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. Letters in Drug Design & Discovery, 16(10), 1134-1144.

- S. Napoleon, A., et al. (2016). Review on Recent developments and biological activities of 2, 4-thiazolidinediones. International Journal of PharmTech Research, 9(3), 429-443.

- Kumar, A., et al. (2020). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. PLoS ONE, 15(7), e0235443.

- Mague, J. T., & Pervushin, K. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5432.

- Macias, B., et al. (2022).

- Zareef, M., et al. (2020). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 25(19), 4434.

- Huang, T. C., Ho, C. T., & Chang, S. S. (1998). Mechanistic studies on thiazolidine formation in aldehyde/cysteamine model systems. Journal of Agricultural and Food Chemistry, 46(1), 224-227.

- Saleh, I., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(10), 1737-1748.

- Miyashita, M., et al. (1991). A new method for the determination of trace aldehydes in foods by the use of a thiazolidine derivative. Journal of the Food Hygienic Society of Japan, 32(2), 113-118.

- Douglas, N. L., et al. (2014). Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets.

- Macikenas, D., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Journal of the American Chemical Society, 133(40), 15914-15917.

- Bireddy, R., et al. (2020). A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. Mini-Reviews in Organic Chemistry, 17(5), 534-555.

- Begue, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.

- Kirk, K. L. (2006). Fluorine in medicinal chemistry: recent therapeutic applications of fluorinated pharmaceuticals. Journal of Fluorine Chemistry, 127(8), 1013-1029.

Sources

- 1. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]

- 2. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. researchwithrutgers.com [researchwithrutgers.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. sciensage.info [sciensage.info]

- 12. researchgate.net [researchgate.net]

- 13. jocpr.com [jocpr.com]

- 14. publishing.emanresearch.org [publishing.emanresearch.org]

- 15. medcraveonline.com [medcraveonline.com]

Application Notes and Protocols for the Solvent-Free Synthesis of Thiazolidine-2,4-dione Derivatives

Introduction: The Significance of Thiazolidine-2,4-diones and the Imperative of Green Chemistry

The thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2][3] Renowned for their role in managing type 2 diabetes mellitus through the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), TZD derivatives, often called "glitazones," include well-known drugs like pioglitazone and rosiglitazone.[2][3][4] Beyond their anti-diabetic prowess, this versatile heterocyclic motif exhibits a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][5][6][7][8][9]

Traditionally, the synthesis of these vital compounds has relied on conventional methods that often involve volatile organic solvents, harsh catalysts, and lengthy reaction times, posing significant environmental and health concerns.[5][6][8] In alignment with the principles of green chemistry, there is a compelling need for cleaner, more efficient, and sustainable synthetic methodologies.[6] Solvent-free synthesis emerges as a powerful strategy to meet this demand, offering numerous advantages such as reduced waste, lower costs, operational simplicity, and often, enhanced reaction rates and yields.[10][11][12][13][14]

This guide provides an in-depth exploration of modern, solvent-free techniques for the synthesis of thiazolidine-2,4-dione derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for these advanced, eco-friendly methodologies.

Core Reaction Mechanisms

The synthesis of thiazolidine-2,4-dione derivatives primarily involves two key stages: the formation of the core TZD ring and its subsequent functionalization, most commonly at the 5-position.

Formation of the Thiazolidine-2,4-dione Nucleus

The fundamental TZD ring is typically synthesized via the condensation of thiourea and an α-haloacetic acid, such as chloroacetic acid. The established mechanism involves an initial S-alkylation of thiourea, followed by intramolecular cyclization and subsequent hydrolysis.

The reaction mechanism, as proposed by Liberman et al., begins with a nucleophilic attack by the sulfur atom of thiourea on the α-carbon of chloroacetic acid in an S_N2 reaction.[4][15] This is followed by an intramolecular nucleophilic substitution where the nitrogen attacks the carboxylic carbon, leading to cyclization and the elimination of water.[4][15] The final step is the hydrolysis of the imino group to yield the thiazolidine-2,4-dione ring.[4]

Caption: Mechanism for Thiazolidine-2,4-dione core synthesis.

Knoevenagel Condensation for 5-Arylidene Derivatives

The most common modification of the TZD scaffold involves the Knoevenagel condensation at the C-5 position. This reaction introduces a diverse range of substituents, which is crucial for tuning the molecule's biological activity. The reaction involves the condensation of an aldehyde or ketone with the active methylene group at C-5 of the TZD ring, typically catalyzed by a base.

Under solvent-free conditions, this reaction is often facilitated by catalysts such as ethylenediamine diacetate (EDDA) or 1,4-diazabicyclo[2.2.2]octane (DABCO), or by energy sources like microwave and ultrasound.[13][16][17][18]

Caption: General mechanism for Knoevenagel condensation at C-5.

Experimental Protocols: Solvent-Free Methodologies

The following protocols detail three prominent solvent-free methods for synthesizing 5-arylidene-thiazolidine-2,4-dione derivatives. These techniques exemplify the principles of green chemistry by eliminating organic solvents and often reducing reaction times and energy consumption.

General Experimental Workflow

The overall process, from reactant preparation to product characterization, follows a streamlined workflow that is enhanced by the simplicity of solvent-free conditions.

Caption: General workflow for solvent-free TZD derivative synthesis.

Protocol 1: Microwave-Assisted Synthesis

Microwave irradiation provides rapid and uniform heating, dramatically accelerating reaction rates.[19][20][21] This method is highly efficient for the Knoevenagel condensation.

Materials:

-

Thiazolidine-2,4-dione (1 mmol)

-

Substituted aromatic aldehyde (1 mmol)

-

Catalyst (e.g., Piperidine, Sodium Acetate) (catalytic amount)

-

Microwave synthesizer

-

Reaction vessel (10 mL)

-

Ethanol for recrystallization

Procedure:

-

Place thiazolidine-2,4-dione (1 mmol) and the selected aromatic aldehyde (1 mmol) into a microwave reaction vessel.

-

Add a catalytic amount of piperidine (1-2 drops) or fused sodium acetate (e.g., 1.8 g for a 0.25 mol scale reaction).[22]

-

Thoroughly mix the components with a glass rod.

-

Seal the vessel and place it in the microwave synthesizer.

-

Irradiate the mixture at a suitable power (e.g., 200-900 W) for a short duration (typically 2-8 minutes).[20][22] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the vessel to cool to room temperature.

-

Add ice-cold water (e.g., 30 mL) to the reaction mixture to precipitate the solid product.[22]

-

Filter the crude product using a Buchner funnel, wash thoroughly with water, and dry.

-

Recrystallize the purified product from ethanol to obtain pure 5-arylidene-thiazolidine-2,4-dione derivatives.[19][22]

Protocol 2: Ultrasound-Assisted Synthesis

Sonication utilizes acoustic cavitation to create localized high-temperature and high-pressure zones, which enhances mass transfer and accelerates the reaction.[10][11] This method is particularly effective when used with recyclable catalysts like task-specific ionic liquids.

Materials:

-

Thiazolidine-2,4-dione (1 mmol)

-

Substituted aromatic aldehyde (1 mmol)

-

Task-Specific Ionic Liquid (TSIL) catalyst, e.g., [TMG][Lac] (1,1,3,3-tetramethylguanidine lactate) (20 mol%)[16]

-

Ultrasonic bath or probe sonicator

-

Reaction flask

-

Ethanol/DMF for recrystallization

Procedure:

-

In a reaction flask, combine thiazolidine-2,4-dione (1 mmol), the aromatic aldehyde (1 mmol), and [TMG][Lac] (20 mol%).[16]

-

Place the flask in an ultrasonic bath preheated to the desired temperature (e.g., 80°C).[16]

-

Irradiate the mixture with ultrasound for the specified time (typically 20-60 minutes), monitoring the reaction's progress via TLC.[16][23]

-

Upon completion, cool the reaction mass to approximately 15-20°C.[16]

-

Add water (10 mL) and stir for 30 minutes to precipitate the product.[16] The aqueous layer containing the ionic liquid can often be recovered and reused.

-

Filter the solid product, wash with water, and dry.

-

Recrystallize the product from a suitable solvent system, such as an ethanol/DMF mixture (3:2), to yield the pure compound.[16]

Protocol 3: Mechanochemical Synthesis (Grinding)

This method involves the use of mechanical force (grinding) to initiate a chemical reaction between solid reactants in the absence of any solvent.[14] It is one of the most environmentally benign synthetic techniques.

Materials:

-

Thiazolidine-2,4-dione (1 mmol)

-

Substituted aromatic aldehyde (1 mmol)

-

Mortar and pestle

-

Aqueous ethanol for washing

Procedure:

-

Place thiazolidine-2,4-dione (1 mmol) and the aromatic aldehyde (1 mmol) in a mortar.

-

Grind the mixture vigorously with a pestle at room temperature for the required time (typically 5-15 minutes). The reaction progress can be monitored by TLC by taking a small sample and dissolving it in a suitable solvent.

-

The reaction mixture will typically solidify or change color upon completion.

-

Wash the resulting solid product with aqueous ethanol to remove any unreacted starting materials.

-

Filter the product and dry it. In many cases, the product obtained is of high purity and may not require further recrystallization.[14]

Data Presentation: Comparative Analysis of Solvent-Free Methods

The efficiency of solvent-free methods can be evaluated by comparing reaction times and product yields across different catalysts and substrates.

| Entry | Aldehyde | Catalyst | Method | Time (min) | Yield (%) | Reference |

| 1 | 4-Methoxybenzaldehyde | [TMG][Lac] (20 mol%) | Ultrasound (80°C) | 20 | 95 | [16] |

| 2 | 4-Chlorobenzaldehyde | Sodium Acetate | Microwave (200W) | 5 | 87 | [22] |

| 3 | Benzaldehyde | EDDA (5 mol%) | Heating (80°C) | 3 | 96 | [13] |

| 4 | 4-Hydroxybenzaldehyde | None | Grinding | 10 | ~90 (Implied) | [14] |

| 5 | 4-(Dimethylamino)benzaldehyde | Choline chloride, N-methylurea | Heating (DES) | N/A | 90.9 | [5][6] |

| 6 | Indole-3-carboxaldehyde | Choline chloride, N-methylurea | Heating (DES) | N/A | 89.8 | [6] |

| 7 | 4-Nitrobenzaldehyde | DABCO (10 mol%) | Aqueous Ethanol | 12 | 91 | [17] |

Note: This table is a representative summary. Yields and times can vary based on the specific aldehyde substrate and precise reaction conditions.

Conclusion and Future Perspectives

The adoption of solvent-free synthetic protocols represents a significant advancement in the production of thiazolidine-2,4-dione derivatives.[6] Methodologies such as microwave irradiation, sonication, and mechanochemical grinding offer substantial benefits, including drastically reduced reaction times, high product yields, operational simplicity, and a significantly improved environmental profile.[10][11][14][19][20] These techniques are not only academically interesting but are also scalable and economically viable, making them highly attractive for industrial applications in drug discovery and development.[4]

As the field of medicinal chemistry continues to evolve, the integration of green and sustainable practices will be paramount. Further research into novel, recyclable catalysts and the expansion of solvent-free methods to more complex TZD analogues will continue to drive innovation, ensuring that the synthesis of these vital therapeutic agents is both efficient and environmentally responsible.

References

-

Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. (2017). MedCrave online. [Link]

-

Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. (2022). PMC. [Link]

-

Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. (2022). Frontiers. [Link]

-

Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. (n.d.). PMC. [Link]

-

Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. (2022). MDPI. [Link]

-

Ultrasound-assisted synthesis of 2,4-thiazolidinedione and rhodanine derivatives catalyzed by task-specific ionic liquid: [TMG][Lac]. (n.d.). PMC. [Link]

-

2,4-thiazolidinedione based compounds as multifunctional therapeutic agents: A review. (2025). ResearchGate. [Link]

-

Scheme 3. Mechanism for the formation of thiazolidine-2,4-dione (1b). (n.d.). ResearchGate. [Link]

-

Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. (2022). PubMed. [Link]

-

Thiazolidine-2,4-Dione: Bridging the Gap Between Synthesis, SAR, and Biological Activities, and Computational Predictions. (2026). PubMed. [Link]

-

Pharmacological activity overview of 2,4-thiazolidinediones. (A higher...). (n.d.). ResearchGate. [Link]

-

Efficient synthesis of Benzylidenethiazolidine-2, 4-dione derivatives using organo catalyst (DABCO) in aqueous. (n.d.). Journal of Materials and Environmental Science. [Link]

-

Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. (2023). RSC Publishing. [Link]

-

Ultrasound assisted solvent-free approach for the synthesis of 4-thiazolidinone derivatives. (n.d.). ResearchGate. [Link]

-

Microwave-assisted synthesis of some 2,4-thiazolidinedione derivatives. (2025). ResearchGate. [Link]

-

Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. (2025). Beilstein Journals. [Link]

-

Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. (2022). ResearchGate. [Link]

-

Ultrasound assisted solvent-free approach for the synthesis of 4-thiazolidinone derivatives. (2024). Taylor & Francis Group. [Link]

-

Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (n.d.). PMC. [Link]

-

(PDF) Microwave Induced Synthesis of the Thiazolidine-2,4-dione Motif and the Efficient Solvent Free-Solid Phase Parallel Syntheses of 5-Benzylidene-thiazolidine-2,4-dione and 5-Benzylidene-2-thioxo-thiazolidine-4-one Compounds. (2026). ResearchGate. [Link]

-

Catalyst-, solvent- and desiccant-free three-component synthesis of novel C-2,N-3 disubstituted thiazolidin-4. (n.d.). ScienceDirect. [Link]

-

Synthesis and Characterization of Novel Thiazolidine-2,4-dione (TZD) Derivatives with Hexyl and Decyl Chains. (n.d.). De La Salle University. [Link]

-

microwave assisted synthesis of 3,5-disubstituted thiazolidine-2,4-diones with antifungal activ. (n.d.). Farmacia Journal. [Link]

-

A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. (2020). ResearchGate. [Link]

-

Ultrasound-assisted green synthesis of 2,4-thiazolidinedione and diaryl substituted pyrazolylthiazolidinediones catalyzed by ß-. (n.d.). ijpsdr.com. [Link]

-

Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (n.d.). PMC. [Link]

-

Mechanism of Action of Thiazolidin-2,4-dione. (2022). Encyclopedia MDPI. [Link]

-

Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. (2025). ResearchGate. [Link]

-

Catalyst-, solvent- and desiccant-free three-component synthesis of novel C-2,N-3 disubstituted thiazolidin-4-ones. (2016). Arabian Journal of Chemistry. [Link]

-

A Solvent-Free Protocol for the Green Synthesis of 5-Arylidene-2,4-thiazolidinediones Using Ethylenediamine Diacetate as Catalyst. (n.d.). ResearchGate. [Link]

-

One-Pot Synthesis of 5-Arylidene-2-Imino-4-Thiazolidinones under Microwave Irradiation. (2025). ResearchGate. [Link]

-

MICROWAVE ASSISTED SYNTHESIS, QSAR AND MOLECULAR DOCKING STUDIES OF 2,4- THIAZOLIDINEDIONE DERIVATIVES. (n.d.). Rasayan Journal of Chemistry. [Link]

-

A Facile, Mechanochemical, Solvent-, and Catalyst-Free Synthesis of Functionalized 4-Thiazolidinones. (n.d.). Scilit. [Link]

-

Synthesis and pharmacological evaluation of 5-substituted-2,4-thiazolidinedione. (n.d.). ijppsjournal.com. [Link]

-

Facile Synthesis and Characterization of Some New 5-ethylidene-Thiazolidine-2,4-diones and their Antimicrobial Evaluation. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]

-

Ultrasound assisted Synthesis of Thiazolidine Thiones Containing1,2,3-triazoles Using Cu/TiO2. (n.d.). Semantic Scholar. [Link]

-

Microwave assisted synthesis and pharmacological evaluation of few substituted 4- thiazolidinone derivatives. (n.d.). Semantic Scholar. [Link]

-

Synthesis of thiazolidine-2,4-dione or 2-thioxothiazolidine-4-one derivatives under MW. (n.d.). Semantic Scholar. [Link]

-

Synthesis and Biological Evaluation of Thiazolidine-2, 4-Dione Based Quinazolinone Derivatives for Antimicrobial and Antioxid. (2019). ijptonline.com. [Link]

-

Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. (n.d.). PMC. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mail.oarjbp.com [mail.oarjbp.com]

- 3. Thiazolidine-2,4-Dione: Bridging the Gap Between Synthesis, SAR, and Biological Activities, and Computational Predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medcraveonline.com [medcraveonline.com]

- 5. Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies [frontiersin.org]

- 7. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandf.figshare.com [tandf.figshare.com]

- 12. Catalyst-, solvent- and desiccant-free three-component synthesis of novel C-2,N-3 disubstituted thiazolidin-4-ones - Arabian Journal of Chemistry [arabjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. scilit.com [scilit.com]

- 15. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ultrasound-assisted synthesis of 2,4-thiazolidinedione and rhodanine derivatives catalyzed by task-specific ionic liquid: [TMG][Lac] - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jmaterenvironsci.com [jmaterenvironsci.com]

- 18. BJOC - Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids [beilstein-journals.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. farmaciajournal.com [farmaciajournal.com]

- 22. Bot Verification [rasayanjournal.co.in]

- 23. pharmacyjournal.info [pharmacyjournal.info]

molecular docking of 2-(4-(Trifluoromethyl)phenyl)thiazolidine into PPAR-gamma

An Application Note and In-Depth Protocol for the Molecular Docking of 2-(4-(Trifluoromethyl)phenyl)thiazolidine into the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ)

Authored by: Gemini, Senior Application Scientist

Abstract

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) is a ligand-activated transcription factor that serves as a master regulator of adipogenesis, glucose metabolism, and inflammation.[1] Its role as the primary target for the thiazolidinedione (TZD) class of anti-diabetic drugs, such as Rosiglitazone, makes it a subject of intense research for developing next-generation therapeutics with improved efficacy and fewer side effects.[2][3] This guide provides a comprehensive, in-depth protocol for conducting a molecular docking study of a novel ligand, 2-(4-(Trifluoromethyl)phenyl)thiazolidine, into the ligand-binding domain (LBD) of PPAR-γ. We will move beyond a simple list of steps to explain the causality behind each experimental choice, ensuring a robust and reproducible computational workflow. This document is intended for researchers, scientists, and drug development professionals engaged in structure-based drug design.

Scientific Background and Rationale

PPAR-γ: A Critical Therapeutic Target

PPAR-γ is a member of the nuclear receptor superfamily.[4] Upon activation by a ligand, it forms a heterodimer with the Retinoid X Receptor (RXR).[5] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs), initiating the transcription of genes involved in critical metabolic pathways.[6] The PPAR-γ LBD features a large, Y-shaped binding pocket, which allows it to accommodate a diverse range of natural and synthetic ligands.[4][7] The binding of a ligand induces a crucial conformational change, particularly in the C-terminal Activation Function 2 (AF-2) helix, which facilitates the recruitment of coactivator proteins and subsequent gene expression.[2][8]

The Ligand: 2-(4-(Trifluoromethyl)phenyl)thiazolidine

The subject of our study, 2-(4-(Trifluoromethyl)phenyl)thiazolidine, contains a thiazolidine ring, a common scaffold in known PPAR-γ agonists. The trifluoromethylphenyl group is an interesting modification, and understanding its specific interactions within the binding pocket is key to predicting its potential as a PPAR-γ modulator. Molecular docking provides an efficient, cost-effective method to generate an initial hypothesis of its binding mode and affinity before committing to costly chemical synthesis and in vitro assays.

Principle of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). The process involves sampling a vast number of possible conformations of the ligand within the receptor's binding site and evaluating each conformation using a scoring function, which estimates the binding affinity.[9] A lower, more negative binding energy score generally indicates a more stable and favorable interaction.[9][10]

Caption: The PPAR-γ ligand-activated transcription pathway.

Essential Software and Resources

This protocol relies on widely-used, robust, and often open-source software. Ensure all tools are properly installed before beginning.

| Resource | Purpose | Source URL |

| RCSB Protein Data Bank | Source for protein crystal structures. | https://www.rcsb.org/[11] |

| PubChem | Source for ligand structures and data. | https://pubchem.ncbi.nlm.nih.gov/ |

| AutoDock Vina | Core molecular docking engine. | http://vina.scripps.edu/[12] |

| MGLTools/AutoDockTools (ADT) | Essential for preparing protein and ligand files (PDBQT format). | https://ccsb.scripps.edu/mgltools/[13] |

| PyMOL | Molecular visualization for analysis and figure generation. | https://pymol.org/2/[14] |

| Discovery Studio Visualizer | Alternative tool for visualizing ligand-protein interactions. | https://www.3ds.com/products-services/biovia/ |

The In-Depth Docking Protocol

This protocol is designed as a self-validating system. We will first validate our docking parameters by "redocking" a known co-crystallized ligand and then apply this validated protocol to our target ligand.

Caption: A high-level overview of the molecular docking workflow.

Step 1: Receptor Preparation

The goal here is to prepare the protein by removing non-essential molecules, correcting for missing atoms, and assigning the correct atomic charges, converting it into the required PDBQT format.

-

Select and Download the Receptor Structure:

-

Navigate to the RCSB PDB. We will use PDB ID: 2P4Y , which is the human PPAR-γ LBD at a 2.25 Å resolution, co-crystallized with a partial agonist.[15] High resolution is critical for accurate atomic coordinates.

-

Download the structure in PDB format.

-

-

Clean the PDB File:

-

Causality: Crystal structures contain non-protein atoms like water, ions, and co-crystallized ligands. While some water molecules can be structurally important, most are displaced upon ligand binding and should be removed to simplify the docking calculation.[16] We will also remove the existing ligand to create an empty binding site.

-

Protocol:

-

Open the 2P4Y.pdb file in PyMOL.

-

Remove water molecules: remove resn HOH

-

Remove the co-crystallized ligand and other heteroatoms. For 2P4Y, the ligand is 'SPP'. Command: remove resn SPP

-

Save the cleaned protein structure: File > Export Molecule... > Save as 2P4Y_clean.pdb

-

-

-

Prepare the Receptor in AutoDockTools (ADT):

-

Causality: Docking programs require specific file formats that contain information beyond atomic coordinates, such as atomic partial charges and atom types. ADT will add polar hydrogens (which are often not resolved in X-ray crystallography) and assign Gasteiger charges.

-

Protocol:

-

Open ADT.

-

Navigate to File > Read Molecule and open 2P4Y_clean.pdb.

-

Add polar hydrogens: Edit > Hydrogens > Add > Polar Only.

-

Compute Gasteiger charges: Edit > Charges > Compute Gasteiger.

-

Save as a PDBQT file: Grid > Macromolecule > Choose.... Select 2P4Y_clean and save it as receptor.pdbqt. This file now contains the necessary charge (Q) and atom type (T) information.[17]

-

-

Step 2: Ligand Preparation

We will prepare two ligands: the co-crystallized ligand from 2P4Y for validation, and our target ligand, 2-(4-(Trifluoromethyl)phenyl)thiazolidine.

-

Obtain Ligand Structures:

-

Validation Ligand (SPP from 2P4Y): Extract the ligand from the original 2P4Y.pdb file into its own file (validation_ligand.pdb). This can be done with a text editor or using selection commands in PyMOL.

-